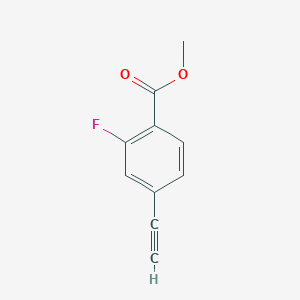

Methyl 4-ethynyl-2-fluorobenzoate

Descripción

Methyl 4-ethynyl-2-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an ethynyl (-C≡CH) group at the 4-position and a fluorine atom at the 2-position. This compound is structurally relevant in pharmaceutical and agrochemical research, where fluorine and ethynyl substituents are leveraged for tuning bioavailability and reactivity .

Propiedades

Fórmula molecular |

C10H7FO2 |

|---|---|

Peso molecular |

178.16 g/mol |

Nombre IUPAC |

methyl 4-ethynyl-2-fluorobenzoate |

InChI |

InChI=1S/C10H7FO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3 |

Clave InChI |

HYOKPOFVOJHCMY-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=C(C=C1)C#C)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Methyl 4-acetyl-2-fluorobenzoate

- Structural Differentiation : Replaces the ethynyl group with an acetyl (-COCH₃) moiety.

- Reactivity : The acetyl group is strongly electron-withdrawing via resonance, directing electrophilic substitution to meta/para positions. This contrasts with the ethynyl group, which withdraws electrons inductively but can participate in π-bond interactions .

- Applications : Utilized in synthetic routes for bioactive molecules, where ketone functionalities enable further derivatization (e.g., reduction to alcohols or formation of Schiff bases).

Methyl 4-chloro-2-fluorobenzoate

- Structural Differentiation : Substitutes ethynyl with chlorine, a halogen with mixed electronic effects (inductive withdrawal, resonance donation).

- Reactivity : Chlorine’s steric bulk and electronic effects make the compound less reactive in conjugation-based reactions compared to ethynyl derivatives. However, it serves as a precursor in Suzuki-Miyaura couplings due to the C–Cl bond’s susceptibility to cross-coupling .

- Applications : Found in agrochemicals, where halogenated aromatics enhance stability against metabolic degradation.

Ethyl 4-ethynyl-2-fluorobenzoate

- Structural Differentiation : Ethyl ester group replaces the methyl ester, altering solubility and steric profile.

- Reactivity : The ethyl group increases lipophilicity, enhancing membrane permeability in biological systems. This ester variation may also influence hydrolysis rates under basic or enzymatic conditions .

- Applications : Preferred in prodrug designs where esterase-mediated hydrolysis is required for activation.

Key Research Findings and Implications

Electronic Effects :

- Ethynyl and acetyl groups significantly reduce electron density at the aromatic ring, favoring nucleophilic aromatic substitution. Fluorine’s inductive withdrawal further amplifies this effect .

- Chlorine’s resonance donation partially counteracts its inductive withdrawal, resulting in milder deactivation compared to ethynyl/acetyl derivatives .

Synthetic Utility :

- Ethynyl-substituted benzoates are pivotal in click chemistry (e.g., Huisgen cycloaddition), enabling rapid conjugation with azides for bioconjugation or material science applications .

- Acetylated analogs serve as intermediates for ketone-based transformations, while chlorinated variants are staples in cross-coupling reactions .

Biological Relevance :

- Fluorine and ethynyl groups improve metabolic stability and target binding in drug candidates. Ethyl esters may enhance pharmacokinetics via controlled hydrolysis .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.